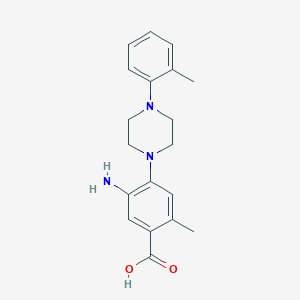
5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” is a complex organic compound that features a benzoic acid core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” typically involves multi-step organic reactions. The process might start with the preparation of the benzoic acid core, followed by the introduction of the amino and methyl groups. The piperazine ring is then attached, and finally, the o-tolyl group is introduced. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which “5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” exerts its effects depends on its interactions with molecular targets. It might bind to specific proteins or enzymes, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methylbenzoic acid: Lacks the piperazine and o-tolyl groups.
5-Amino-2-methyl-4-(4-phenyl-piperazin-1-yl)-benzoic acid: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
“5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H23N3O2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
5-amino-2-methyl-4-[4-(2-methylphenyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H23N3O2/c1-13-5-3-4-6-17(13)21-7-9-22(10-8-21)18-11-14(2)15(19(23)24)12-16(18)20/h3-6,11-12H,7-10,20H2,1-2H3,(H,23,24) |
Clave InChI |
QWWBAHHTPWZWFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C(=C3)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


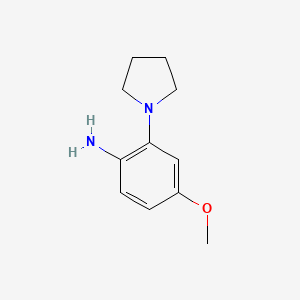
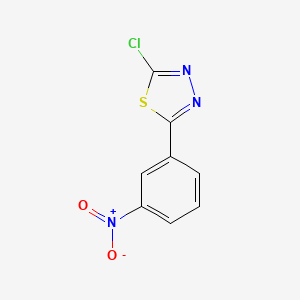
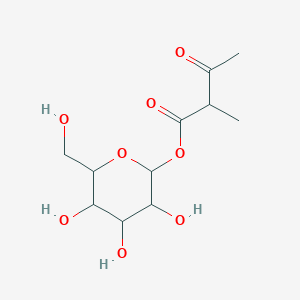

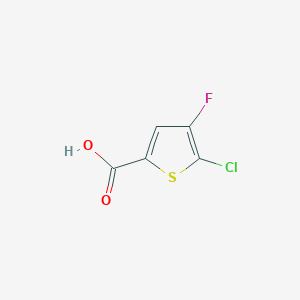
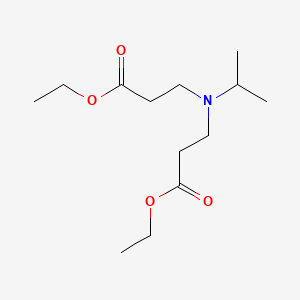

![N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)
![2-Bromo-7-chlorothiazolo[4,5-b]pyridine](/img/structure/B12075997.png)
![racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane](/img/structure/B12076016.png)
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)

![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)

